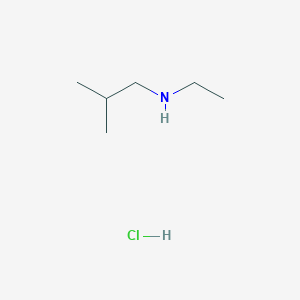

Ethyl(2-methylpropyl)amine hydrochloride

Description

Ethyl(2-methylpropyl)amine hydrochloride, also known by its synonym N-ethyl-N-isobutylamine hydrochloride, is a chemical compound with the molecular formula C6H16ClN. chemscene.comnih.gov As a hydrochloride salt of a secondary amine, it exhibits properties that make it a valuable building block in various synthetic pathways. The presence of both an ethyl and an isobutyl group attached to the nitrogen atom provides a specific steric and electronic environment that can be exploited in chemical transformations.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H16ClN |

| Molecular Weight | 137.65 g/mol chemscene.comnih.gov |

| CAS Number | 63528-29-0 chemscene.com |

| IUPAC Name | N-ethyl-2-methylpropan-1-amine;hydrochloride nih.gov |

| Synonyms | N-ethyl-N-isobutylamine hydrochloride, ethylisobutylamine hydrochloride nih.govcymitquimica.com |

The significance of secondary amines and their hydrochloride salts in organic synthesis is well-established. These compounds serve as crucial intermediates and building blocks for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. This compound, as a specific example, is recognized as a pharmaceutical intermediate. Its utility lies in its ability to introduce the ethyl(2-methylpropyl)amino moiety into a target molecule, which can influence the pharmacological profile of the final product. The hydrochloride form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions.

While detailed, large-scale research explicitly focused on this compound is not widely documented in publicly available literature, its role can be inferred from the broader context of the application of secondary amines in medicinal chemistry and materials science. These amines are integral to the synthesis of a vast array of organic compounds due to their nucleophilic nature and their ability to form stable bonds with a variety of electrophiles.

Current research involving secondary amines often revolves around the development of novel synthetic methodologies and the discovery of new bioactive molecules. The academic focus is frequently on the design and synthesis of compound libraries for high-throughput screening to identify new drug leads. While specific research trajectories for this compound are not prominent in published academic studies, the general trends in amine chemistry suggest its potential application in areas such as:

Asymmetric Synthesis: Chiral secondary amines are widely used as catalysts and auxiliaries in asymmetric reactions. While Ethyl(2-methylpropyl)amine is achiral, its derivatives could be explored in this context.

Development of Novel Ligands: Secondary amines are often incorporated into ligands for transition metal catalysis. The specific steric and electronic properties of the ethyl(isobutyl)amino group could be tuned for specific catalytic applications.

Combinatorial Chemistry: As a building block, it can be utilized in the combinatorial synthesis of compound libraries to explore structure-activity relationships of new chemical entities.

The current research landscape for compounds like this compound is largely driven by the pharmaceutical and fine chemical industries. The primary objective is to synthesize novel molecules with desired biological or material properties efficiently and cost-effectively. The scope of research in this area includes:

Process Development and Optimization: A significant focus is on developing robust and scalable synthetic routes to amine-containing target molecules. This involves optimizing reaction conditions, exploring new catalytic systems, and minimizing waste.

Medicinal Chemistry: In the context of drug discovery, the objective is to synthesize analogs of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties. The incorporation of different amine fragments is a key strategy in this process.

Materials Science: Amines are used in the synthesis of polymers, ionic liquids, and other advanced materials. Research in this area aims to develop new materials with tailored properties for specific applications.

Structure

2D Structure

Properties

IUPAC Name |

N-ethyl-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-7-5-6(2)3;/h6-7H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUWRGSSKYHVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 Methylpropyl Amine Hydrochloride

Established Laboratory Synthesis Routes

In a laboratory setting, the synthesis of Ethyl(2-methylpropyl)amine, the free base of the target compound, is primarily accomplished through two robust methods: nucleophilic substitution and reductive amination. These methods offer versatility and are foundational in the synthesis of a wide range of secondary amines.

Nucleophilic Substitution Reactions with Amine Precursors

Nucleophilic substitution is a direct approach for forming the carbon-nitrogen bond necessary for Ethyl(2-methylpropyl)amine. This method involves the reaction of a primary amine with an alkyl halide. Two main pathways are possible for this specific compound: the reaction of isobutylamine (B53898) (2-methylpropylamine) with an ethyl halide (like ethyl bromide) or the reaction of ethylamine (B1201723) with an isobutyl halide (like 1-bromo-2-methylpropane).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

A significant challenge in this method is the potential for over-alkylation. The product, Ethyl(2-methylpropyl)amine, is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To favor the formation of the desired secondary amine, a large excess of the starting primary amine is typically used. This ensures that the alkyl halide is more likely to react with the abundant primary amine rather than the secondary amine product. The final hydrochloride salt is obtained by treating the purified free amine with hydrochloric acid.

Table 1: Representative Nucleophilic Substitution Reaction Parameters

| Reactant 1 | Reactant 2 | Base/Solvent | Typical Conditions | Key Consideration |

|---|---|---|---|---|

| Isobutylamine (excess) | Ethyl bromide | None (amine as base)/Ethanol (B145695) | Heated in a sealed tube | Minimizes over-alkylation |

| Ethylamine (excess) | 1-Bromo-2-methylpropane | None (amine as base)/Ethanol | Heated in a sealed tube | Minimizes over-alkylation |

Reductive Amination Protocols from Carbonyl Compounds

Reductive amination is often the preferred method for the controlled synthesis of secondary amines due to its high selectivity and avoidance of over-alkylation issues. researchgate.net This two-part, one-pot reaction involves the conversion of a carbonyl compound and an amine into a secondary amine via an intermediate imine. orgsyn.orgorganic-chemistry.org

For the synthesis of Ethyl(2-methylpropyl)amine, isobutyraldehyde (B47883) (2-methylpropanal) is reacted with ethylamine. ed.gov The initial reaction is the nucleophilic addition of ethylamine to the carbonyl carbon of isobutyraldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an N-ethylisobutylideneimine (a Schiff base). The intermediate imine is then reduced in situ to the final secondary amine product, Ethyl(2-methylpropyl)amine. The hydrochloride salt is then formed by the addition of hydrochloric acid.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in a laboratory setting. youtube.comgctlc.org Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting aldehyde. youtube.com The reaction is often catalyzed by a small amount of acid, such as acetic acid, to facilitate imine formation. youtube.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Solvent | Typical Conditions | Advantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Room temperature | Inexpensive, readily available |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Slightly acidic (pH ~6) | Selective for imines over carbonyls |

| Hydrogen (H₂) with Catalyst (Pd/C, PtO₂) | Ethanol, Methanol | Pressurized H₂ atmosphere | "Green" method, no salt byproducts |

Other Amination and Alkylation Strategies

Beyond the two primary methods, other strategies can be adapted for the synthesis of Ethyl(2-methylpropyl)amine. One such method is the alkylation of N-substituted amides followed by reduction. For instance, isobutylamine could be acylated with an acetyl chloride to form N-isobutylacetamide. This amide can then be deprotonated with a strong base and subsequently alkylated with an ethyl halide. The resulting N-ethyl-N-isobutylacetamide is then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the desired secondary amine. nih.gov This multi-step process, while longer, offers a high degree of control and can be useful when other methods are not suitable.

Another approach involves the disproportionation of amines. For example, heating a mixture of triethylamine (B128534) and triisobutylamine (B74697) in the presence of a suitable catalyst could potentially yield a mixture of amines, including Ethyl(2-methylpropyl)amine, through the exchange of alkyl groups. However, this method generally results in a complex mixture of products requiring careful separation.

Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production necessitates a focus on cost-effectiveness, safety, scalability, and sustainability. For a compound like Ethyl(2-methylpropyl)amine hydrochloride, reductive amination is generally the more favorable industrial route.

Development of Scalable Production Methods

For industrial applications, direct catalytic reductive amination is a highly efficient process. This typically involves reacting isobutyraldehyde and ethylamine with hydrogen gas in the presence of a heterogeneous catalyst. rsc.org This method is advantageous as it uses inexpensive hydrogen as the reducing agent and the catalyst can be easily recovered and reused, which is economically and environmentally beneficial. rsc.org

Commonly used catalysts are transition metals, such as nickel (e.g., Raney nickel), palladium, or platinum, supported on materials like carbon, alumina, or silica. google.com The reaction is usually carried out in a high-pressure reactor (autoclave) at elevated temperatures. google.com The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. For instance, a patent for a similar secondary amine, N-ethyl-diisopropylamine, describes a process using a palladium and platinum on zirconium dioxide catalyst at 120°C and 200 bar of hydrogen pressure.

Efficiency and Yield Maximization in Industrial Processes

Optimizing industrial processes is crucial for maximizing yield and minimizing costs. Key parameters that are carefully controlled include temperature, pressure, catalyst loading, and the molar ratio of reactants.

Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions or catalyst degradation. Optimal conditions are determined to balance reaction speed with selectivity and catalyst lifespan. For the amination of alcohols, a related industrial process, temperatures can range from 80 to 300°C and pressures from 5 to 30 MPa. google.com

Catalyst Selection and Loading: The choice of catalyst is critical. Nickel-based catalysts are often used due to their lower cost compared to precious metals like palladium and platinum. The amount of catalyst is optimized to ensure a high conversion rate without being excessively costly.

Reactant Ratio: The molar ratio of the amine to the carbonyl compound is controlled to maximize the formation of the desired secondary amine and minimize the formation of byproducts.

Solvent: While some processes may be run neat (without a solvent), solvents like ethanol or methanol can be used to facilitate the reaction. In industrial settings, the use of alcohols as starting materials instead of aldehydes is also common, as the alcohol can be dehydrogenated in situ to the aldehyde. rsc.org

After the reaction, the catalyst is filtered off, and the crude product is purified, typically by fractional distillation, to separate the desired Ethyl(2-methylpropyl)amine from any unreacted starting materials and byproducts. The final step is the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Table 3: Illustrative Industrial Process Parameters for Catalytic Reductive Amination

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Reactants | Isobutyraldehyde, Ethylamine, Hydrogen (H₂) | Readily available and cost-effective industrial feedstocks. |

| Catalyst | Raney Nickel, Pd/C, Pt/ZrO₂ | High activity and selectivity; heterogeneous for easy recovery. |

| Temperature | 100 - 180 °C | Balances reaction rate with selectivity and catalyst stability. |

| Pressure | 50 - 200 bar (H₂ pressure) | Ensures sufficient hydrogen concentration for reduction. |

| Solvent | Ethanol or Neat | Facilitates reaction and heat transfer. |

| Purification | Fractional Distillation | Separates product based on boiling point differences. |

Formation of the Hydrochloride Salt

The conversion of the free base form of Ethyl(2-methylpropyl)amine into its hydrochloride salt is a straightforward acid-base neutralization reaction. youtube.com Amines are characteristically basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). They react with strong mineral acids, such as hydrochloric acid (HCl), to form ammonium salts. youtube.compearson.com

In this reaction, the nitrogen atom of Ethyl(2-methylpropyl)amine acts as a Lewis base, donating its electron pair to a proton from hydrochloric acid. This forms a new N-H bond, resulting in a positively charged ethyl(2-methylpropyl)ammonium cation and a negatively charged chloride anion. youtube.com The resulting ionic compound is this compound. youtube.com

Reaction: C₆H₁₅N (Ethyl(2-methylpropyl)amine) + HCl (Hydrochloric acid) → [C₆H₁₅NH]⁺Cl⁻ (this compound)

This process is typically carried out by dissolving the free amine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol, and then adding a solution of hydrochloric acid. google.comresearchgate.net The hydrochloric acid can be aqueous, gaseous, or dissolved in an organic solvent. google.com The choice of solvent and the method of HCl addition can influence the crystallization kinetics and the polymorphic form of the final salt product. google.comgoogle.com The hydrochloride salt is generally a crystalline solid that is more readily purified by recrystallization compared to the liquid free base. youtube.com This salt formation is a common strategy in the pharmaceutical industry to improve the solubility, stability, and handling of amine-containing compounds.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Methylpropyl Amine Hydrochloride

Fundamental Reaction Mechanisms

The core reactivity of ethyl(2-methylpropyl)amine hydrochloride is dictated by the fundamental principles of nucleophilicity and acid-base chemistry.

The nitrogen atom in the ethyl(2-methylpropyl)amine cation possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to attack electron-deficient centers, initiating a variety of chemical transformations. As a secondary amine, its nucleophilicity is generally considered to be greater than that of primary amines due to the electron-donating effect of the two alkyl groups (ethyl and 2-methylpropyl). However, the steric bulk of the isobutyl group can influence its reactivity towards sterically hindered electrophiles.

The general trend for the nucleophilicity of amines follows the order: primary amines < secondary amines. This is attributed to the increased electron density on the nitrogen atom from the inductive effect of the alkyl groups.

As an amine hydrochloride salt, the compound exists in its protonated form. In solution, an equilibrium exists between the protonated ethyl(2-methylpropyl)ammonium ion and its free base, ethyl(2-methylpropyl)amine. The position of this equilibrium is dependent on the pH of the solution.

CH3CH2NH2+(CH2CH(CH3)2)Cl- ⇌ CH3CH2NH(CH2CH(CH3)2) + H+ + Cl-

In acidic to neutral conditions, the protonated form predominates. The ethyl(2-methylpropyl)ammonium ion can act as a Brønsted-Lowry acid by donating a proton. Conversely, the free amine is a Brønsted-Lowry base, readily accepting a proton. This acid-base chemistry is fundamental to its behavior in many chemical reactions, as the free amine is the active nucleophilic species. The hydrochloride salt form enhances the compound's water solubility.

Diverse Chemical Transformations

This compound, primarily through its free amine form, can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Secondary amines are susceptible to oxidation, and the products formed depend on the oxidizing agent and reaction conditions. A characteristic reaction of secondary amines is with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. This reaction yields N-nitrosamines. For ethyl(2-methylpropyl)amine, the expected product would be N-nitroso-N-ethyl-2-methylpropan-1-amine, which often presents as a yellow oil.

Table 1: Expected Oxidation Products

| Reactant | Oxidizing Agent | Major Product |

|---|

Other strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can lead to more complex product mixtures, potentially including hydroxylamines or cleavage of the C-N bonds under harsh conditions.

The secondary amine functional group in ethyl(2-methylpropyl)amine is already in a reduced state. Therefore, reduction reactions are not typically performed on the amine itself but rather on derivatives. For instance, if the amine were to be converted into an iminium ion or an N-nitroso derivative, these could then be subjected to reduction. For example, the reduction of the N-nitroso derivative formed in the reaction with nitrous acid would regenerate the parent secondary amine.

Catalytic dehydrogenation is a related process where, under the influence of a catalyst (e.g., palladium on carbon), hydrogen can be removed to form unsaturated compounds, though this is more common with cyclic amines.

The nucleophilic nitrogen of ethyl(2-methylpropyl)amine readily participates in substitution reactions with various electrophiles.

Alkylation: As a secondary amine, it can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. For example, reaction with an alkyl halide like methyl iodide would yield N-ethyl-N-isobutylmethylamine. This resulting tertiary amine can further react with another equivalent of the alkyl halide to form a quaternary ammonium (B1175870) salt.

Acylation: Ethyl(2-methylpropyl)amine reacts with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. For instance, reaction with acetyl chloride would produce N-ethyl-N-isobutylacetamide. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Reaction with Carbonyl Compounds: Secondary amines react with aldehydes and ketones to form enamines. The reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The product is characterized by a carbon-carbon double bond adjacent to the nitrogen atom.

Table 2: Illustrative Substitution Reactions

| Electrophile | Reaction Type | Product Class | Example Product |

|---|---|---|---|

| Methyl Iodide | Alkylation | Tertiary Amine | N-ethyl-N-isobutylmethylamine |

| Acetyl Chloride | Acylation | Amide | N-ethyl-N-isobutylacetamide |

Acylation Reactions and Amide Formation

Ethyl(2-methylpropyl)amine, the free base of the hydrochloride salt, readily participates in acylation reactions to form N-substituted amides. libretexts.org As a secondary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This characteristic allows it to attack electrophilic acylating agents, such as acyl chlorides or acid anhydrides. fishersci.itkhanacademy.org

The reaction mechanism with an acyl chloride is a classic example of nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway. chemguide.co.uklibretexts.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of ethyl(2-methylpropyl)amine attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. libretexts.org A base, often a second molecule of the amine reactant or a non-nucleophilic base like triethylamine (B128534), then deprotonates the nitrogen atom to yield the final, neutral N-ethyl-N-(2-methylpropyl)amide product and the corresponding ammonium salt. fishersci.itkhanacademy.org

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-ethyl-N-(2-methylpropyl)acetamide | Aprotic solvent (e.g., DCM), presence of a base (e.g., Triethylamine), Room Temperature |

| Propionyl Chloride | N-ethyl-N-(2-methylpropyl)propanamide | Aprotic solvent, presence of a base, Room Temperature |

| Benzoyl Chloride | N-ethyl-N-(2-methylpropyl)benzamide | Aprotic solvent, presence of a base, Room Temperature (Schotten-Baumann conditions) |

| Acetic Anhydride | N-ethyl-N-(2-methylpropyl)acetamide | Can be run neat or in a solvent, may require gentle heating |

Condensation Reactions and Imine Formation

Condensation reactions involve the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.org While primary amines react with aldehydes and ketones to form imines (compounds with a C=N double bond), secondary amines like ethyl(2-methylpropyl)amine react via a similar pathway to form enamines. libretexts.org The process still involves the initial formation of an iminium ion, a key intermediate in this transformation.

The reaction is typically acid-catalyzed and reversible. libretexts.orgyoutube.com The mechanism proceeds through several distinct steps:

Nucleophilic Attack: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone, forming a zwitterionic tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral amino alcohol, often called a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen atom helps to push out the water molecule, leading to the formation of a resonance-stabilized iminium ion. This cation contains a C=N double bond and a positive charge on the nitrogen atom. libretexts.org

Deprotonation and Enamine Formation: A base (often the solvent or another amine molecule) removes a proton from the carbon atom adjacent (alpha) to the carbon of the C=N bond. This forms a C=C double bond and neutralizes the nitrogen, yielding the final enamine product. libretexts.org

The pH must be carefully controlled; if the solution is too acidic, the amine will be fully protonated and non-nucleophilic, while if it is too basic, the hydroxyl group of the carbinolamine will not be sufficiently protonated to act as a good leaving group. libretexts.org

| Carbonyl Compound | Intermediate | Final Product (Enamine) | Conditions |

|---|---|---|---|

| Acetone (Propanone) | N-ethyl-N-(2-methylpropyl)propan-2-iminium | N-ethyl-N-(2-methylpropyl)prop-1-en-2-amine | Acid catalyst (e.g., p-TsOH), removal of water |

| Cyclohexanone | 1-(N-ethyl-N-(2-methylpropyl)amino)cyclohex-1-ene-1-ium | 1-(N-ethyl-N-(2-methylpropyl)amino)cyclohex-1-ene | Acid catalyst, Dean-Stark apparatus to remove water |

| Butanal | N-ethyl-N-(2-methylpropyl)but-1-en-1-iminium | (E/Z)-N-ethyl-N-(2-methylpropyl)but-1-en-1-amine | Acid catalyst, removal of water |

Influence of Reaction Parameters on Reactivity

Temperature Effects on Reaction Pathways and Selectivity

Temperature is a fundamental parameter in chemical reactions, influencing both the reaction rate and, in many cases, the product distribution (selectivity). numberanalytics.com Generally, an increase in temperature increases the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate. cetri.ca This relationship is often described by the Arrhenius equation.

For the reactions of ethyl(2-methylpropyl)amine:

Reaction Rate: Both acylation and condensation reactions will proceed faster at higher temperatures. However, acylation is often so rapid that it is typically run at or below room temperature to control the reaction's exothermicity. The formation of enamines is an equilibrium process, and while higher temperatures increase the rate of both the forward and reverse reactions, they can also provide the energy needed to drive off the water byproduct, thus shifting the equilibrium toward the product. nih.gov

Reaction Pathways and Selectivity: Temperature can alter the favorability of different reaction pathways. numberanalytics.com If a reactant can undergo multiple competing reactions (e.g., substitution vs. elimination), temperature can influence which product is dominant. The reaction that has the higher activation energy will be more sensitive to changes in temperature.

Equilibrium Considerations: For reversible reactions like enamine formation, temperature affects the position of the equilibrium. Since these are condensation reactions, they are often entropically driven. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. However, if the reverse reaction (hydrolysis) is favored at very high temperatures, an optimal temperature range may exist for maximizing the yield. For some amine reactions, it has been observed that beyond a certain temperature, the rate of the reverse reaction (desorption/hydrolysis) increases significantly. cetri.ca

| Temperature (°C) | Relative Rate of Forward Reaction (kfwd) | Relative Rate of Reverse Reaction (krev) | Observed Outcome |

|---|---|---|---|

| 25 (Room Temp) | 1 | 0.5 | Slow reaction, equilibrium favors reactants without water removal. |

| 60 | 15 | 5 | Faster reaction rate, equilibrium shift towards products is moderate. nih.gov |

| 100 (e.g., Refluxing Toluene) | 80 | 40 | Rapid reaction, efficient water removal pushes equilibrium to products. |

| >150 | 250 | 200 | Very fast rate, but potential for side reactions and reverse reaction becomes significant. cetri.ca |

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

The reactivity of the secondary amine group in Ethyl(2-methylpropyl)amine hydrochloride makes it a versatile component for constructing larger, more complex molecular frameworks. Its utility spans the synthesis of biologically active compounds, pharmaceutical intermediates, and intricate organic architectures.

Precursor for Biologically Active Molecules

This compound serves as a foundational element in the synthesis of various biologically active molecules. The secondary amine moiety provides a reactive site for the introduction of diverse functional groups, enabling the systematic construction of compounds with specific biological targets. Researchers have utilized this compound as a starting material to explore new chemical entities with potential therapeutic applications. The ability to modify the structure by reacting the amine with various electrophiles allows for the generation of libraries of compounds for biological screening.

Intermediate in Pharmaceutical Compound Synthesis

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where specific molecular fragments are sequentially added. This compound functions as a key intermediate in the synthesis of a range of pharmaceutical compounds. alfa-chemistry.com Its incorporation into a larger molecule can be a critical step in achieving the desired pharmacological profile. The hydrochloride salt form often improves the handling and solubility characteristics of the amine, making it more amenable to use in various reaction conditions.

| Pharmaceutical Application Area | Role of this compound |

| Drug Discovery | Starting material for the synthesis of novel chemical entities. |

| Process Chemistry | Key intermediate in the multi-step synthesis of APIs. |

| Medicinal Chemistry | Scaffold for the development of analogs of existing drugs. |

Industrial Chemical Applications

The utility of this compound extends beyond the laboratory and into various industrial processes. Its chemical properties make it a valuable component in the production of polymers, resins, and as an intermediate for other specialty chemicals.

Role in Polymer and Resin Production

In the field of materials science, amines are widely used as monomers, curing agents, and modifiers in the production of polymers and resins. This compound can serve as a monomer in polymerization reactions, contributing to the final properties of the resulting polymer. The presence of the amine group can enhance adhesion, improve thermal stability, and provide sites for further chemical modification of the polymer backbone.

| Polymer/Resin Application | Function of this compound |

| Monomer | Incorporated into the polymer chain during polymerization. |

| Curing Agent | Facilitates the cross-linking of polymer chains in thermosetting resins. |

| Chain Modifier | Controls the molecular weight and properties of the polymer. |

Utility as a Surfactant Intermediate

Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Secondary amines are known precursors in the synthesis of various types of surfactants, such as amphoteric and cationic surfactants. While direct documentation of this compound's use is not extensively available, its chemical structure is amenable to reactions commonly used to produce surfactant molecules. For example, it can be quaternized to form quaternary ammonium (B1175870) salts, a class of compounds well-known for their surfactant properties. The isobutyl group in its structure would contribute to the hydrophobic character of the resulting surfactant molecule, which is essential for its surface activity.

Contributions to Advanced Material Development

While the direct application of this compound in advanced material development is not extensively documented in publicly available research, its chemical structure as a secondary amine hydrochloride suggests potential utility as a building block or modifying agent in the synthesis of specialized polymers and functional materials. Amine compounds are frequently utilized in the development of advanced materials for various purposes.

For instance, amines can serve as monomers or curing agents in the formation of polymers such as polyamides and epoxy resins. They can also be used to functionalize surfaces of materials to impart specific properties like altered surface energy, biocompatibility, or affinity for other molecules. In the field of nanomaterials, amine-functionalized surfaces are crucial for nanoparticle stabilization and for linking nanoparticles to other molecules.

A related compound, Ethyl(2-methylpropyl)(prop-2-yn-1-yl)amine, is noted as a material building block, highlighting the role of similar amine structures in materials science. bldpharm.com Although specific research detailing the use of this compound in these applications is not prominent, its fundamental chemical properties make it a candidate for investigation in the creation of novel materials.

Research Reagent in Specialized Chemical Reactions

As a research reagent, this compound holds potential for use in a variety of specialized chemical reactions, particularly in the realms of biochemistry and process chemistry.

In biochemical research, small amine compounds are often employed as substrates to study the activity and kinetics of enzymes, particularly those involved in the metabolism of amines. A structurally related compound, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride (B599025), is known to act as a substrate in biochemical assays for studying enzyme kinetics and mechanisms. This suggests that this compound could potentially serve a similar function.

Enzymes such as monoamine oxidases (MAOs) and cytochrome P450 (CYP) are responsible for the oxidative deamination of a wide range of amine-containing compounds in biological systems. Biochemical assays for these enzymes often utilize amine substrates to measure enzyme activity by detecting the products of the reaction, such as aldehydes, hydrogen peroxide, or ammonia.

Table 1: Potential Enzyme Assays for Amine Substrates

| Enzyme Family | Typical Function | Potential Role for Amine Substrate |

|---|---|---|

| Monoamine Oxidases (MAOs) | Catalyze the oxidative deamination of monoamines. | Serve as a substrate to measure MAO-A or MAO-B activity. |

The study of how enzymes interact with substrates like this compound can provide valuable insights into metabolic pathways and the potential for drug development.

The amine functional group in this compound also suggests its potential as an inhibitor in certain chemical processes. The lone pair of electrons on the nitrogen atom can interact with metal surfaces or catalytic sites, thereby blocking or slowing down chemical reactions.

Furthermore, in the realm of enzymatic reactions, amine-containing molecules can act as inhibitors. A related compound, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride, has been noted for its potential to act as an enzyme inhibitor. Enzyme inhibitors are critical tools in biochemical research and are the basis for many therapeutic drugs. They can act through various mechanisms, such as competing with the substrate for the active site or binding to another site on the enzyme to alter its conformation and activity.

Table 2: Potential Inhibitory Applications

| Process | Mechanism of Inhibition | Potential Application |

|---|---|---|

| Metallic Corrosion | Adsorption on the metal surface to form a protective barrier. | Corrosion inhibitor for steel and other metals in industrial settings. |

Further research is needed to fully elucidate the specific applications and efficacy of this compound in these areas.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of Ethyl(2-methylpropyl)amine hydrochloride by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Signals for Ethyl(2-methylpropyl)amine:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) | Integration |

| -CH(CH₃)₂ | Multiplet | 1.8 - 2.0 | 1H |

| -NH-CH₂-CH(CH₃)₂ | Doublet | 2.4 - 2.6 | 2H |

| -NH-CH₂-CH₃ | Quartet | 2.6 - 2.8 | 2H |

| -CH(CH₃)₂ | Doublet | 0.9 - 1.0 | 6H |

| -CH₂-CH₃ | Triplet | 1.1 - 1.3 | 3H |

| -NH₂⁺- | Broad Singlet | Variable | 2H |

Note: The chemical shifts for the hydrochloride salt will be influenced by the solvent and concentration. The N-H proton signal is often broad and may exchange with deuterated solvents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronegativity of the nitrogen atom. For a similar compound, N-methylethanamine, the carbon atoms of the ethyl group appear at approximately 15 ppm (-CH₃) and 48 ppm (-CH₂-), while the methyl group carbon appears around 36 ppm. Based on this, the expected chemical shifts for this compound can be estimated.

Predicted ¹³C NMR Chemical Shifts for Ethyl(2-methylpropyl)amine:

| Carbon Atom | Approximate Chemical Shift (ppm) |

| -CH(CH₃)₂ | 25 - 30 |

| -NH-CH₂-CH(CH₃)₂ | 55 - 60 |

| -NH-CH₂-CH₃ | 45 - 50 |

| -CH(CH₃)₂ | 20 - 25 |

| -CH₂-CH₃ | 10 - 15 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For this compound, a secondary amine salt, characteristic absorption bands are expected.

The FTIR spectrum of a similar secondary amine, n-butylamine, shows characteristic peaks for N-H stretching, C-H stretching, and N-H bending vibrations. bohrium.com For this compound, the protonation of the nitrogen atom to form the ammonium (B1175870) salt (-NH₂⁺-) will significantly alter the N-H stretching region.

Expected IR/FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| R₂NH₂⁺ | N-H Stretch | 3000 - 2700 | Strong, Broad |

| C-H (sp³) | C-H Stretch | 2960 - 2850 | Strong |

| R₂NH₂⁺ | N-H Bend (Asymmetric) | 1620 - 1550 | Medium |

| R₂NH₂⁺ | N-H Bend (Symmetric) | 1550 - 1480 | Medium |

| -CH₃, -CH₂- | C-H Bend | 1470 - 1370 | Medium |

| C-N | C-N Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

For Ethyl(2-methylpropyl)amine, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the mass of the free base. The most common fragmentation pathway for secondary amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This results in the formation of a stable iminium ion.

In the case of N-ethyl-2-methylpropan-1-amine, two primary alpha-cleavage pathways are possible:

Loss of a propyl radical ([M - 43]⁺) to form an ion with m/z = 58.

Loss of an ethyl radical ([M - 29]⁺) to form an ion with m/z = 72.

The base peak in the mass spectrum of a similar compound, N-ethylpropan-1-amine, is at m/z 58, resulting from the loss of the larger alkyl group, which is a more stable radical. vaia.com A similar fragmentation pattern would be expected for Ethyl(2-methylpropyl)amine.

Predicted Key Fragments in the Mass Spectrum of Ethyl(2-methylpropyl)amine:

| m/z | Ion Structure | Fragmentation Pathway |

| 101 | [C₆H₁₅N]⁺ | Molecular Ion (Free Base) |

| 86 | [C₅H₁₂N]⁺ | [M - CH₃]⁺ |

| 72 | [C₄H₁₀N]⁺ | [M - C₂H₅]⁺ (Alpha-cleavage) |

| 58 | [C₃H₈N]⁺ | [M - C₃H₇]⁺ (Alpha-cleavage) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amine salts. The development of a robust HPLC method for this compound would involve optimizing several parameters. d-nb.infouaiasi.ro

Method Development Considerations:

Column: A reversed-phase C18 column is commonly used for the separation of amines.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the buffer is crucial for controlling the retention of the amine by suppressing the interaction of the protonated amine with residual silanol (B1196071) groups on the stationary phase.

Detection: Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 220 nm) may be possible but could lack sensitivity and selectivity. An alternative and more sensitive approach is pre-column or post-column derivatization with a fluorescent tagging agent, such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride, followed by fluorescence detection. nih.gov

Method Validation: A developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. nih.gov Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While the hydrochloride salt is non-volatile, the free base, Ethyl(2-methylpropyl)amine, can be analyzed by GC-MS. This can be achieved by either injecting a solution of the free base or by in-situ conversion of the salt to the free base in the hot GC inlet.

A validated headspace GC-MS method for the determination of various aliphatic amines in workplace air demonstrates the feasibility of this technique. baua.de Such a method would involve:

Sample Preparation: For the analysis of the hydrochloride salt, a derivatization step to a less polar and more volatile derivative or a liquid-liquid extraction into an organic solvent after basification of the aqueous sample may be necessary.

GC Column: A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of amines.

GC Conditions: Optimization of the injector temperature, oven temperature program, and carrier gas flow rate is crucial for good chromatographic resolution and peak shape.

MS Detection: The mass spectrometer provides sensitive and selective detection. The fragmentation patterns discussed in the Mass Spectrometry section (5.1.3) would be used for identification.

Challenges in the GC-MS analysis of amines include potential peak tailing due to interaction with active sites in the GC system and the possibility of on-column reactions or degradation. chromatographyonline.com Careful method development and system maintenance are required to mitigate these issues.

Ion Chromatography for Impurity Profiling

Ion chromatography (IC) is a highly effective analytical technique for the determination of ionic impurities in pharmaceutical substances like this compound. Given the compound's salt form, IC is particularly well-suited for quantifying trace levels of related amines, counter-ions, and other charged species that may be present as process-related impurities or degradation products. The method relies on the separation of ions on a stationary phase resin, followed by detection, typically via suppressed conductivity.

The primary application of IC in the analysis of this compound is to establish a comprehensive impurity profile. This involves the identification and quantification of potential residual starting materials, by-products from the synthetic route, and any subsequent degradation compounds. For instance, a plausible synthesis of Ethyl(2-methylpropyl)amine could involve the reductive amination of isobutyraldehyde (B47883) with ethylamine (B1201723), or the alkylation of either isobutylamine (B53898) with an ethylating agent or ethylamine with an isobutylating agent. Consequently, unreacted starting materials such as ethylamine and isobutylamine, or by-products from over-alkylation, could potentially be present in the final product as ionic impurities.

A typical ion chromatography method for this purpose would employ a high-capacity cation-exchange column, such as a Dionex IonPac CS19 or similar, which is designed for the analysis of polar and moderately hydrophobic amines. An acidic eluent, commonly methanesulfonic acid, is used to facilitate the separation of the cationic species. The separation is based on the differential affinity of the analytes for the ion-exchange resin. Following separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analytes of interest by a conductivity detector.

The method would be validated for specificity, linearity, accuracy, precision, and sensitivity, with established limits of detection (LOD) and quantification (LOQ) for each potential impurity. This ensures that the analytical procedure is reliable for its intended purpose of monitoring the purity of this compound.

Table 1: Representative Ion Chromatography Data for Impurity Profiling

| Potential Impurity | Retention Time (min) | Limit of Detection (µg/g) |

|---|---|---|

| Ethylamine | 4.2 | 0.5 |

| Isobutylamine | 5.8 | 0.5 |

| Diethylamine | 6.5 | 1.0 |

This table is interactive and presents hypothetical data for illustrative purposes.

Advanced Characterization Techniques

X-ray Diffraction for Crystal Structure Analysis

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the precise location of each atom is determined.

While the specific crystallographic data for this compound is not publicly available, the analysis would yield key parameters that define its crystal structure. These parameters include the crystal system, the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). This information is fundamental for identifying different polymorphic forms, which can have significant implications for the stability, solubility, and bioavailability of a pharmaceutical compound.

For illustrative purposes, the table below presents representative crystallographic data for a simple aliphatic amine hydrochloride, n-propylamine hydrochloride, which would be analogous to the type of data obtained for this compound.

Table 2: Representative Crystal Structure Data for an Aliphatic Amine Hydrochloride (n-propylamine hydrochloride)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.987 |

| b (Å) | 7.554 |

| c (Å) | 7.992 |

| β (°) | 109.45 |

| Volume (ų) | 568.9 |

This table is interactive and presents data for a representative compound, n-propylamine hydrochloride, for illustrative purposes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, vibrational modes, and electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's behavior.

Density Functional Theory (DFT) Applications in Structure and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.netinpressco.com For Ethyl(2-methylpropyl)amine hydrochloride, DFT, particularly with hybrid functionals like B3LYP and a basis set such as 6-31G**, can be employed to determine its most stable three-dimensional structure. researchgate.netinpressco.comresearchgate.net

The geometry optimization process minimizes the energy of the molecule by adjusting the positions of its atoms, resulting in predicted bond lengths, bond angles, and dihedral angles for its most stable conformation. These calculations would be performed on the ethyl(2-methylpropyl)ammonium cation, with the chloride anion nearby, to accurately model the salt.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. researchgate.net These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The calculated vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. arxiv.org

Below is an illustrative table of predicted geometric parameters for the ethyl(2-methylpropyl)ammonium cation, based on typical values for similar protonated amines.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.48 Å |

| Bond Length | N-H | 1.02 Å |

| Bond Length | C-C (ethyl) | 1.53 Å |

| Bond Length | C-C (isobutyl) | 1.54 Å |

| Bond Angle | C-N-C | 114.5° |

| Bond Angle | H-N-C | 109.5° |

| Dihedral Angle | C-C-N-C | 178.0° |

Similarly, a selection of predicted vibrational frequencies is presented below.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) | 2960 | C-H asymmetric stretching |

| δ(CH₂) | 1465 | CH₂ scissoring |

| ν(C-N) | 1150 | C-N stretching |

| τ(C-C) | 350 | C-C torsion |

Ab Initio Methods in Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a detailed description of the electronic structure of a molecule. researchgate.net

For this compound, ab initio calculations can be used to determine fundamental electronic properties. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govthaiscience.info

These calculations also allow for the determination of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule might interact with other chemical species. thaiscience.infomdpi.com

An illustrative table of electronic properties for the ethyl(2-methylpropyl)ammonium cation is provided below.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -9.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 11.6 |

| Ionization Potential | 9.5 |

| Electron Affinity | -2.1 |

Molecular Modeling and Simulation

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed view of the molecule's conformational dynamics. nih.gov

For this compound in a solvent such as water, MD simulations can be used to explore the different conformations that the ethyl(2-methylpropyl)ammonium ion can adopt due to the rotation around its single bonds. biorxiv.org These simulations can reveal the relative stabilities of different conformers and the energy barriers for transitioning between them. The results of such simulations can be visualized through Ramachandran plots or by analyzing the distribution of dihedral angles over time. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules. researchgate.net

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. researchgate.net

In the context of this compound, molecular docking could be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor. nih.gov The docking process involves placing the ligand (the ethyl(2-methylpropyl)ammonium ion) into the binding site of the receptor and evaluating the different possible poses using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. nih.gov

An example of hypothetical docking results for this compound with a generic protein active site is shown in the table below.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -6.8 |

| Inhibition Constant (Ki) (µM) | 15.2 |

| Interacting Residues | Asp120, Tyr85, Phe210 |

| Hydrogen Bonds | N-H···O=C(Asp120) |

| Hydrophobic Interactions | Ethyl/Isobutyl groups with Tyr85, Phe210 |

Prediction of Chemical Properties and Reactivity

Computational methods can also be used to predict various chemical properties and the reactivity of a molecule. Conceptual DFT provides a framework for defining and calculating reactivity descriptors. mdpi.comtandfonline.com These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, are derived from the electronic structure of the molecule and can be used to rationalize and predict its chemical behavior. mdpi.comnih.gov

For this compound, these descriptors can help in understanding its acid-base properties, its potential as a nucleophile or electrophile, and the sites within the molecule that are most susceptible to chemical attack. For instance, the pKa of the ammonium (B1175870) ion can be predicted using various computational schemes, providing a theoretical estimate of its acidity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models represent another approach to predicting chemical properties. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or reactivity. tandfonline.com While developing a QSAR model would require a dataset of related amine compounds, it could potentially be used to predict the properties of this compound based on its structural features.

The following table presents illustrative values for some conceptual DFT reactivity descriptors for the ethyl(2-methylpropyl)ammonium cation.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -5.8 |

| Chemical Hardness (η) | 5.8 |

| Global Electrophilicity (ω) | 2.9 |

| Global Softness (S) | 0.17 |

Computational Assessment of Reaction Mechanisms

A comprehensive search of scholarly articles and chemical literature databases did not yield any specific studies detailing the computational assessment of reaction mechanisms involving this compound. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate activation energies for various potential reactions. This type of analysis provides fundamental insights into the reactivity of a compound, its stability, and the potential pathways for its synthesis or degradation. The absence of such research indicates a significant area for future investigation.

Theoretical Prediction of Spectroscopic Parameters

Similarly, there is a lack of published research on the theoretical prediction of spectroscopic parameters for this compound. Theoretical spectroscopy, often performed using methods like DFT and ab initio calculations, is a powerful technique for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. While basic computed properties are available in some chemical databases, detailed theoretical spectroscopic studies for this specific compound have not been reported.

Derivatives and Analogues: Synthesis and Research Significance

Systematic Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of ethyl(2-methylpropyl)amine hydrochloride is a fundamental aspect of exploring its chemical space. These synthetic efforts are primarily focused on two key areas: the modification of the existing alkyl chains and the introduction of new functional groups to the core structure.

The systematic modification of the ethyl and 2-methylpropyl (isobutyl) groups attached to the nitrogen atom allows for a detailed investigation into how steric bulk and chain length influence the compound's properties. Homologues, for instance, can be synthesized by systematically increasing or decreasing the length of the n-alkyl chain, such as replacing the ethyl group with methyl, propyl, or butyl groups.

Common synthetic strategies to achieve these modifications include reductive amination and N-alkylation. Reductive amination involves the reaction of isobutyraldehyde (B47883) with a primary amine (e.g., ethylamine (B1201723), propylamine) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This method is highly versatile for creating a variety of secondary amines.

N-alkylation of a primary amine (e.g., isobutylamine) with different alkyl halides provides another route to a range of secondary and tertiary amines. To achieve selective mono-alkylation and avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts, the reaction conditions, such as the choice of base and solvent, must be carefully controlled.

A representative, though not exhaustive, list of synthesized analogues with modified alkyl chains is presented below.

| Analogue Name | Modification from Parent Compound | Synthetic Method |

| N-Methyl-2-methylpropan-1-amine | Ethyl group replaced by a methyl group | Reductive amination of isobutyraldehyde with methylamine |

| N-Propyl-2-methylpropan-1-amine | Ethyl group replaced by a propyl group | Reductive amination of isobutyraldehyde with propylamine |

| N-Ethyl-N-methylpropan-1-amine | One of the isobutyl groups in a conceptual tertiary amine is replaced by a methyl group | Alkylation of N-methylpropan-1-amine with an ethyl halide |

| N,N-Diisobutylethylamine | Addition of a second isobutyl group to form a tertiary amine | Alkylation of ethyl(2-methylpropyl)amine with isobutyl bromide |

This table is illustrative and not exhaustive of all possible modifications.

The introduction of various functional groups onto the ethyl(2-methylpropyl)amine scaffold can dramatically alter its electronic properties, solubility, and reactivity. These modifications are crucial for exploring new chemical interactions and developing novel molecular entities. Functional groups such as hydroxyl, amino, and alkyne moieties have been successfully incorporated into the core structure.

For example, the synthesis of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride (B599025) introduces an additional primary amine. This is typically achieved by reacting 2-methylpropylamine with ethylamine and 2-chloroethylamine (B1212225) hydrochloride. The presence of multiple amine groups can enhance the molecule's ability to participate in hydrogen bonding and ionic interactions.

Another example is the synthesis of Ethyl(2-methylpropyl)(prop-2-yn-1-yl)amine, which incorporates a terminal alkyne. This functional group opens up possibilities for further reactions, such as click chemistry, allowing for the facile linkage of this amine to other molecules.

The table below showcases some examples of ethyl(2-methylpropyl)amine derivatives with introduced functional groups.

| Derivative Name | Introduced Functional Group(s) | Potential Synthetic Precursors |

| (2-Aminoethyl)(ethyl)(2-methylpropyl)amine | Aminoethyl group | 2-Methylpropylamine, ethylamine, 2-chloroethylamine hydrochloride |

| Ethyl(2-methylpropyl)(prop-2-yn-1-yl)amine | Propargyl (prop-2-yn-1-yl) group | Ethyl(2-methylpropyl)amine, propargyl bromide |

| 1-(Ethyl(2-methylpropyl)amino)propan-2-ol | Hydroxyl group | Ethyl(2-methylpropyl)amine, propylene (B89431) oxide |

This table provides examples of functional group introductions and plausible synthetic routes.

Structure-Activity Relationship (SAR) Studies in Chemical Research

Structure-activity relationship (SAR) studies are a cornerstone of chemical research, providing a systematic framework for understanding how the structural features of a molecule influence its chemical or biological activity. In the context of this compound and its analogues, SAR studies aim to correlate structural modifications with changes in chemical reactivity and the ability to engage in specific molecular interactions.

The chemical reactivity of an amine is largely dictated by the electron density on the nitrogen atom and the steric hindrance around it. By systematically altering the alkyl substituents and introducing various functional groups, researchers can modulate these properties and observe the resulting changes in reactivity.

For instance, increasing the length or branching of the alkyl chains generally increases steric hindrance, which can decrease the rate of reactions where the nitrogen atom acts as a nucleophile. Conversely, the introduction of electron-donating groups (EDGs) near the nitrogen atom can increase its basicity and nucleophilicity, while electron-withdrawing groups (EWGs) will have the opposite effect.

Quantitative structure-activity relationship (QSAR) models can be developed to mathematically describe these relationships. These models often use physicochemical parameters such as the partition coefficient (logP), molar refractivity (MR), and electronic parameters (e.g., Hammett constants) to predict the reactivity of new analogues. For a series of N-[N',N'-disubstituted-amino)acetyl]arylamines, it was found that molar refraction was the best parameter for explaining the variance in local anesthetic activity, while the partition coefficient was most predictive of intravenous toxicity. nih.gov

The following table illustrates hypothetical SAR trends for the chemical reactivity of ethyl(2-methylpropyl)amine analogues.

| Structural Modification | Predicted Effect on Nucleophilicity | Predicted Effect on Basicity | Rationale |

| Replacement of ethyl with a larger alkyl group (e.g., propyl, butyl) | Decrease | Slight Increase | Increased steric hindrance; slight increase in inductive effect. |

| Introduction of a phenyl group on an alkyl chain | Decrease | Decrease | The phenyl group can withdraw electron density through resonance and inductive effects. |

| Introduction of a hydroxyl group on an alkyl chain | Decrease | Decrease | The hydroxyl group is electron-withdrawing via induction. |

| Introduction of an additional amino group | Increase | Increase | The second amino group can increase the overall electron density and act as a proton sponge. |

This table presents predicted trends based on general principles of organic chemistry.

The ability of a molecule to interact with other molecules, such as metal ions, surfaces, or biological macromolecules, is highly dependent on its structure. SAR studies in this area focus on how modifications to the ethyl(2-methylpropyl)amine scaffold affect these interactions.

The introduction of functional groups capable of hydrogen bonding (e.g., hydroxyl, amino) or forming coordination complexes (e.g., pyridine, carboxylate) can significantly enhance the strength and specificity of these interactions. For example, the multiple amine groups in (2-Aminoethyl)(ethyl)(2-methylpropyl)amine can participate in hydrogen bonding and ionic interactions with biomolecules.

Molecular docking studies can be employed to computationally model and predict how different analogues might bind to a specific target, such as an enzyme's active site. These studies can provide valuable insights into the key intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Development of Novel Chemical Entities Based on the Ethyl(2-methylpropyl)amine Core

The ethyl(2-methylpropyl)amine core structure can serve as a starting point for the development of novel chemical entities with unique properties and potential applications in various fields of chemical research. By leveraging the synthetic versatility and the SAR insights gained from studying its analogues, more complex molecules can be designed and synthesized.

While extensive development of novel entities directly from the this compound scaffold is not widely documented in publicly available literature, related structures have shown promise. For example, N-ethylmethylamine has been identified as a promising scaffold for the development of inhibitors for soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension. This highlights the potential of small, substituted amines as core structures for discovering new bioactive molecules.

The development of such novel entities often involves integrating the ethyl(2-methylpropyl)amine core into larger molecular frameworks or using it as a key building block in the synthesis of more complex targets. The isobutyl and ethyl groups can be tailored to fit into specific binding pockets, while the secondary amine provides a reactive handle for further chemical elaboration. The exploration of chiral derivatives of ethyl(2-methylpropyl)amine could also lead to the development of enantioselective catalysts or probes for chiral recognition. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The chemical industry's shift towards sustainability has profound implications for the synthesis of amines like Ethyl(2-methylpropyl)amine hydrochloride. rsc.orgbenthamdirect.com Traditional methods for synthesizing secondary amines often involve harsh reagents and generate significant waste. rsc.org Future research is increasingly focused on developing novel and more environmentally benign synthetic routes.

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity and mild reaction conditions. nih.govmdpi.com Research into biocatalytic methods for chiral amine synthesis, such as using transaminases, amine dehydrogenases, and imine reductases, is a burgeoning field. acs.orgrochester.eduhims-biocat.eu These enzymatic approaches could be adapted for the asymmetric synthesis of chiral amines, a category that includes derivatives of Ethyl(2-methylpropyl)amine.

Catalytic Hydrogenation and Reductive Amination: Sustainable synthesis pathways for secondary amines are being developed using heterogeneous copper catalysts for direct reductive amination or hydrogen borrowing from alcohols. researchgate.netrug.nl These methods offer high conversion rates and selectivity with minimal waste. researchgate.net

Use of Renewable Feedstocks: A significant trend is the utilization of biomass-derived precursors for amine synthesis. rsc.orgmdpi.com This approach aligns with the principles of a circular economy by transforming renewable resources into valuable chemical intermediates. rsc.org

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Could enable the enantioselective synthesis of chiral analogs. |

| Catalytic Hydrogenation | High atom economy, use of greener reagents. researchgate.net | Offers a more sustainable alternative to traditional reductive amination. |

| Renewable Feedstocks | Reduces reliance on fossil fuels, promotes a circular economy. rsc.orgmdpi.com | Could involve the use of bio-derived alcohols or aldehydes in the synthesis. |

Advanced Catalytic Applications in Organic Synthesis

Secondary amines are established as versatile organocatalysts. wikipedia.orgrsc.orgacs.org Ethyl(2-methylpropyl)amine, as a secondary amine, has the potential to be utilized in various catalytic applications, a key area for future research.

Emerging trends in this domain include:

Asymmetric Organocatalysis: Chiral secondary amines are instrumental in promoting asymmetric cascade reactions, allowing for the construction of complex chiral molecules with high stereocontrol. nih.gov Research could explore the development of chiral derivatives of Ethyl(2-methylpropyl)amine for such applications.

Enamine and Iminium Catalysis: Secondary amines function as organocatalysts through the formation of enamine or iminium ion intermediates. wikipedia.org Future work could investigate the catalytic activity of Ethyl(2-methylpropyl)amine in reactions such as Michael additions, aldol (B89426) reactions, and other C-C bond-forming transformations. researchgate.net

| Catalytic Application | Mechanism | Relevance to Ethyl(2-methylpropyl)amine |

| Asymmetric Cascade Reactions | Formation of chiral intermediates to control stereochemistry. nih.gov | Chiral derivatives could serve as effective organocatalysts. |

| Enamine/Iminium Catalysis | Formation of nucleophilic enamines or electrophilic iminium ions. wikipedia.org | The secondary amine moiety can participate in these catalytic cycles. |

Integration with Flow Chemistry and Green Chemistry Principles

The integration of continuous flow chemistry and the principles of green chemistry is set to revolutionize chemical manufacturing. gctlc.orgyoutube.com This approach offers enhanced safety, efficiency, and scalability compared to traditional batch processing. For the synthesis and application of this compound, this integration presents significant opportunities.

Key aspects of this trend include:

Continuous Flow Synthesis: Machine learning-driven optimization of continuous-flow processes can significantly improve the synthesis of amines. acs.org This allows for precise control over reaction parameters, leading to higher yields and purity.

Green Solvents and Reagents: The use of safer solvents, such as deep eutectic solvents, and the minimization of hazardous reagents are central to green chemistry. mdpi.comnih.gov Future synthetic protocols for this compound will likely incorporate these principles to reduce environmental impact. benthamscience.com

Expanding Scope in Advanced Materials Science and Industrial Chemistry

Amines are fundamental building blocks in the synthesis of a wide array of materials and industrial products. numberanalytics.comacs.orgvedantu.com Future research will likely explore new applications for this compound in these areas.

Potential areas for expansion include:

Polymer Chemistry: Secondary amines are used as monomers and curing agents in the synthesis of polymers like polyamides, polyimides, and epoxy resins. numberanalytics.comnumberanalytics.comresearchgate.net The specific structure of Ethyl(2-methylpropyl)amine could impart unique properties to these materials.

Industrial Applications: Amines serve as corrosion inhibitors, catalysts, and intermediates in various industrial processes. vedantu.comnumberanalytics.com Research could uncover novel industrial applications for this compound based on its chemical properties.

| Application Area | Role of Secondary Amines | Potential Contribution of Ethyl(2-methylpropyl)amine |

| Polymer Synthesis | Monomers, curing agents, property modifiers. numberanalytics.comacs.org | The isobutyl group may influence polymer flexibility and solubility. |

| Corrosion Inhibition | Formation of protective films on metal surfaces. | Could be investigated as a corrosion inhibitor for specific metal alloys. |

| Catalysis | As catalysts or catalyst precursors in industrial reactions. numberanalytics.com | Potential use in various catalytic systems. |

Refinement of Computational Models and Predictive Capabilities for Amine Chemistry

The use of computational tools, including machine learning and artificial intelligence, is rapidly advancing the field of chemistry. beilstein-journals.orgnih.gov These tools offer the potential to predict reaction outcomes, optimize reaction conditions, and design new molecules with desired properties, all of which are relevant to the study of this compound. mdpi.comacs.org

Key developments in this area include:

Predictive Modeling: Machine learning models are being developed to predict the reactivity and degradation rates of amines. nih.govacs.org Such models could be used to anticipate the behavior of Ethyl(2-methylpropyl)amine in various chemical environments.